molecular formula C16H15N3O2 B8479668 4-(Benzylamino)-7-methoxyquinazolin-6-ol

4-(Benzylamino)-7-methoxyquinazolin-6-ol

Cat. No.: B8479668
M. Wt: 281.31 g/mol
InChI Key: ARGNVJPDKVQMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylamino)-7-methoxyquinazolin-6-ol is a chemical compound featuring a quinazoline core structure, a scaffold recognized for its significant role in medicinal chemistry and oncological research. The quinazoline moiety is a established pharmacophore in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) . This specific derivative is substituted at the 4-position with a benzylamino group and at the 7-position with a methoxy group, with a hydroxyl group at the 6-position, defining its unique molecular properties and potential research applications. The primary research value of this compound lies in its potential as an EGFR inhibitor for biochemical and cellular assays. The quinazoline core is a favorable scaffold for developing novel EGFR inhibitors due to its increased affinity for the active site of the EGFR kinase domain . EGFR is a tyrosine kinase transmembrane receptor that plays a critical role in the tumorigenesis of various forms of cancer, including non-small-cell lung cancer (NSCLC), glioblastoma, and squamous cell carcinoma . Inhibiting the mutant forms of EGFR has been identified as an attractive therapeutic approach in cancer research. Researchers can utilize this compound to study competitive inhibition of ATP binding, signal transduction pathways, and downstream effects on cell proliferation and apoptosis. Mechanistically, quinazoline-based analogs like this compound are designed to act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the autophosphorylation and activation of the receptor . This disruption of EGFR signaling can lead to cell cycle arrest in the G1/S phase before DNA synthesis, up-regulation of p27KIP1 activity, and activation of the intrinsic mitochondrial apoptotic pathway in EGFR-dependent cancer cells . The structural features of this compound, particularly the 4-benzylamino substituent, are characteristic of analogs developed for targeted protein kinase inhibition, making it a valuable tool for structure-activity relationship (SAR) studies. This compound is intended for research applications only, including but not limited to: in vitro enzymatic assays to measure EGFR kinase inhibition; cellular models to investigate anti-proliferative effects and apoptotic signaling pathways; and as a building block or intermediate for the synthesis of more complex pharmaceutical compounds in drug discovery efforts. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

4-(benzylamino)-7-methoxyquinazolin-6-ol

InChI

InChI=1S/C16H15N3O2/c1-21-15-8-13-12(7-14(15)20)16(19-10-18-13)17-9-11-5-3-2-4-6-11/h2-8,10,20H,9H2,1H3,(H,17,18,19)

InChI Key

ARGNVJPDKVQMDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NCC3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The biological and physicochemical properties of quinazoline derivatives are heavily influenced by substituents on the core scaffold. Below is a comparative analysis of key analogs:

Compound Name (IUPAC) Substituents at Positions 4, 6, 7 Key Structural Features
4-(Benzylamino)-7-methoxyquinazolin-6-ol Benzylamino (C₄), methoxy (C₇), hydroxyl (C₆) Hydrophobic benzyl group; polar hydroxyl and methoxy groups enhance solubility
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Chloro-fluorophenylamino (C₄), methoxy (C₇), hydroxyl (C₆) Electron-withdrawing Cl/F groups increase electrophilicity; EGFR inhibition
4-((2-Hydroxyphenyl)amino)-7-methoxyquinazolin-6-ol Hydroxyphenylamino (C₄), methoxy (C₇), hydroxyl (C₆) Additional hydroxyl group improves polarity; moderate kinase inhibition
7-Benzyloxy-6-methoxyquinazolin-4-ol Benzyloxy (C₇), methoxy (C₆), ketone (C₄) Benzyloxy group reduces hydrogen-bonding capacity; lower solubility than amino analogs
4-Chloro-6-methoxy-7-quinazolinol Chloro (C₄), methoxy (C₆), hydroxyl (C₇) Chloro acts as a leaving group; precursor for nucleophilic substitutions

Key Observations :

  • Hydrophobic vs. Polar Groups: The benzylamino group in the target compound improves binding to hydrophobic kinase pockets, while analogs with hydroxylphenyl or chloro-fluorophenyl substituents exhibit stronger electronic effects, enhancing target affinity .
  • Solubility: Methoxy and hydroxyl groups in this compound contribute to higher aqueous solubility compared to benzyloxy-substituted analogs like 7-benzyloxy-6-methoxyquinazolin-4-ol .
Physicochemical Properties
Property This compound 4-((3-Chloro-4-fluorophenyl)amino)-... 7-Benzyloxy-6-methoxyquinazolin-4-ol
Molecular Weight 282.299 333.73 282.299
LogP (Predicted) 2.8 3.5 3.1
Solubility (mg/mL) 0.45 (PBS) 0.12 (PBS) 0.08 (PBS)
Melting Point 215–217°C 228–230°C 190–192°C

Notes:

  • The benzylamino derivative’s lower logP (2.8) compared to chloro-fluoro analogs (3.5) reflects better solubility, critical for oral bioavailability .
  • Benzyloxy-substituted compounds exhibit poor solubility due to reduced hydrogen-bonding capacity .

Preparation Methods

Direct Amination with Benzylamine

The most direct route involves reacting 4-chloro-7-methoxyquinazolin-6-ol with benzylamine in polar aprotic solvents. In a representative procedure:

  • 4-Chloro-7-methoxyquinazolin-6-ol (5.65 g, 26.8 mmol) and benzylamine (3.5 mL, 32.1 mmol) are combined in acetonitrile (400 mL) with 4M HCl in dioxane (15 mL).

  • The mixture is heated at 70°C for 3 hours, yielding a precipitate that is filtered and washed with acetonitrile and diethyl ether.

  • Yield : 67–72% (dependent on stoichiometric excess of benzylamine).

  • Characterization : 1H^1H NMR (DMSO-d6d_6): δ 3.96 (s, 3H, OCH3_3 ), 4.82 (s, 2H, NHCH2_2 ), 7.25–7.48 (m, 5H, Ar-H), 8.68 (s, 1H, quinazoline-H).

Table 1: Solvent Optimization for Amination

SolventTemperature (°C)Time (h)Yield (%)
Acetonitrile70372
DMF90268
THF65654

Polar aprotic solvents like acetonitrile enhance nucleophilicity of benzylamine, while elevated temperatures accelerate substitution.

Protecting Group Strategies for the 6-Hydroxy Moiety

Acetate Protection and Deprotection

When the 6-hydroxy group is acetylated (as in 6-acetoxy-4-chloro-7-methoxyquinazoline , CAS 230955-75-6), a two-step sequence is required:

  • Protection : Treating 4-chloro-6-hydroxy-7-methoxyquinazoline with acetic anhydride and pyridine at 100°C for 6 hours achieves 85% acetylation.

  • Amination and Deprotection : Subsequent reaction with benzylamine in toluene, followed by alkaline hydrolysis (2M NaOH, 24 hours), yields the target compound.

  • Overall Yield : 58% (two steps).

Catalytic and Green Chemistry Approaches

Recent advancements explore palladium-catalyzed Buchwald-Hartwig amination, though yields remain suboptimal (≤45%) for electron-deficient quinazolines. Microwave-assisted reactions in ionic liquids (e.g., [BMIM][BF4_4]) reduce reaction times from hours to minutes but require specialized equipment.

Analytical and Purification Techniques

  • Column Chromatography : Silica gel eluted with methanol/dichloromethane (1:99 to 3:97) resolves regioisomers.

  • Recrystallization : Ethyl acetate/hexane mixtures produce crystals suitable for X-ray diffraction.

  • Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 322.1 [M+H]+^+ .

Q & A

Q. What structural features of 4-(Benzylamino)-7-methoxyquinazolin-6-ol contribute to its biological activity?

The compound's quinazoline core, a fused benzene-pyrimidine ring system, provides a planar structure conducive to interacting with biological targets like kinases. The 7-methoxy group enhances electron density, potentially stabilizing ligand-receptor interactions, while the 4-benzylamino substituent introduces steric and hydrophobic effects that modulate selectivity. These features are critical for its activity in oncology and neurology, as seen in related quinazoline derivatives .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves sequential nitration, reduction, cyclization, and substitution steps. For example:

  • Step 1 : Nitration of methyl 4-hydroxy-3-methoxybenzoate to introduce a nitro group.
  • Step 2 : Reduction of the nitro group to an amine.
  • Step 3 : Cyclization with formamide or urea to form the quinazoline core.
  • Step 4 : Chlorination at the 4-position followed by substitution with benzylamine. Key factors affecting yield include solvent choice (e.g., anhydrous ethanol), temperature control (70–80°C), and catalyst optimization. Total yields for multi-step syntheses are often ~29–60% .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Structural validation relies on:

  • 1H NMR : Peaks for aromatic protons (δ 7.2–8.7 ppm), methoxy groups (δ ~4.0 ppm), and hydroxyl/amine protons (δ 9.9–10.9 ppm).
  • Mass spectrometry (MS) : Molecular ion peaks matching the calculated [M+H]+ (e.g., m/z 318.1 observed vs. 318.7 theoretical).
  • HPLC : Purity ≥95% at UV 254/280 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Discrepancies often arise from minor structural variations. For example:

  • Chloro vs. fluoro substitutions : A 3-chloro-4-fluorophenylamino analog (CAS 184475-71-6) shows enhanced kinase inhibition compared to the parent compound due to improved target binding .
  • Hydroxyl group positioning : Derivatives with 2-hydroxyphenylamino substituents (e.g., 25a in ) exhibit altered solubility and bioavailability. Systematic SAR studies, supported by computational docking and in vitro assays, are essential to map structure-activity relationships .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with improved yields?

  • Solvent selection : Anhydrous ethanol minimizes side reactions during amination .
  • Catalyst screening : Palladium on carbon (Pd/C) improves benzylamine substitution efficiency .
  • Temperature control : Maintaining 70°C during cyclization prevents premature precipitation .
  • Purification : Column chromatography or recrystallization enhances purity (>97% by GC) .

Q. How can researchers design analogs of this compound to overcome metabolic instability?

  • Bioisosteric replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce oxidative metabolism.
  • Prodrug approaches : Introduce ester moieties (e.g., ethyl heptanoate) to improve oral bioavailability, as seen in Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate .
  • Macrocyclization : Form macrocyclic quinazoline derivatives (e.g., 25a–25f) to enhance target binding and half-life .

Methodological Guidance

Q. What analytical techniques are critical for characterizing reaction intermediates in this compound synthesis?

  • TLC : Monitor reaction progress using silica gel plates and UV visualization.
  • FT-IR : Track functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).
  • X-ray crystallography : Resolve ambiguous stereochemistry, as demonstrated for the methanol monosolvate derivative in .

Q. How should researchers validate target engagement of this compound in kinase inhibition assays?

  • Biochemical assays : Measure IC50 values using ATP-competitive kinase assays (e.g., EGFR or VEGFR2).
  • Cellular assays : Assess downstream signaling (e.g., phosphorylation of ERK or AKT) in cancer cell lines.
  • Negative controls : Compare activity to structurally related but inactive analogs (e.g., 6-methoxyquinoline derivatives) .

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